N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
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Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound with a unique structure that combines adamantane, thiazole, and pyrroloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl-thiazole intermediate. This intermediate is then reacted with a pyrroloquinoline derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, thiazole-containing molecules, and pyrroloquinoline analogs. Examples include:
- 1-Adamantyl-thiazole derivatives
- 6-Hydroxy-4-oxo-pyrroloquinoline compounds
- Thiazole-based antimicrobial agents
Uniqueness
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its combination of structural features from adamantane, thiazole, and pyrroloquinoline. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C25H25N3O3S/c29-21-17-3-1-2-16-4-5-28(20(16)17)23(31)19(21)22(30)27-24-26-18(12-32-24)25-9-13-6-14(10-25)8-15(7-13)11-25/h1-3,12-15,29H,4-11H2,(H,26,27,30) |
InChI Key |
PATYZDYDARAFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC(=CS4)C56CC7CC(C5)CC(C7)C6)O |
Origin of Product |
United States |
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